(1R)-1,2-diphenylethan-1-amine synthesis from benzil
(1R)-1,2-diphenylethan-1-amine synthesis from benzil
An In-depth Technical Guide for the Asymmetric Synthesis of (1R)-1,2-diphenylethan-1-amine from Benzil
Abstract
(1R)-1,2-diphenylethan-1-amine and its derivatives are pivotal chiral building blocks in modern asymmetric synthesis and pharmaceutical development.[1] Their utility as ligands, catalysts, and synthons for complex molecular architectures necessitates robust and stereocontrolled synthetic routes. This guide provides a comprehensive, field-proven strategy for the synthesis of enantiomerically pure (1R)-1,2-diphenylethan-1-amine, commencing from the readily available starting material, benzil. The core of this strategy involves a two-part sequence: the strategic conversion of benzil to the key prochiral ketone intermediate, desoxybenzoin, followed by a highly efficient asymmetric reductive amination. We will explore the causality behind the chosen pathways, present detailed, self-validating experimental protocols, and discuss the mechanistic underpinnings of the crucial stereodetermining step. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scalable solution for accessing this valuable chiral amine.
Strategic Overview: A Logic-Driven Approach
A direct, one-pot conversion of benzil—a 1,2-diketone—to a specific monoamine enantiomer like (1R)-1,2-diphenylethan-1-amine presents significant chemoselectivity and stereoselectivity challenges. A more rational and controllable approach involves a multi-step synthesis that isolates the key challenges into discrete, optimizable transformations.
Our strategy is therefore bifurcated:
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Part I: Synthesis of the Key Intermediate. We will first convert benzil into desoxybenzoin (1,2-diphenyl-1-ethanone). This transformation is critical as it reduces the symmetrical diketone to an unsymmetrical, prochiral ketone, thereby setting the stage for a single, targeted asymmetric amination.
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Part II: Asymmetric Reductive Amination. With the prochiral ketone in hand, we will employ state-of-the-art catalytic methods to install the amine functionality with high enantiomeric control, yielding the desired (1R) stereoisomer.
This deliberate, stepwise approach ensures higher yields, predictable stereochemical outcomes, and greater scalability compared to attempting a simultaneous reduction and amination of both carbonyl groups in benzil.
Caption: Overall Synthetic Workflow from Benzil to the Target Chiral Amine.
Part I: Synthesis of the Key Intermediate: Desoxybenzoin
The conversion of benzil to desoxybenzoin is achieved in a robust two-step sequence: selective reduction to benzoin, followed by deoxygenation.
Step 1.1: Selective Reduction of Benzil to Benzoin
Causality: The initial challenge is to selectively reduce only one of the two carbonyl groups in benzil. Using a harsh reducing agent would lead to the over-reduction product, hydrobenzoin (a 1,2-diol).[2][3] Sodium borohydride (NaBH₄) is a mild and chemoselective reducing agent, ideal for converting ketones to alcohols, making it perfectly suited for this selective transformation under controlled conditions.[4]
Experimental Protocol: Synthesis of Benzoin
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Reaction Setup: To a 250 mL round-bottom flask, add benzil (10.0 g, 47.6 mmol) and 100 mL of 95% ethanol.
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Dissolution: Gently warm the mixture on a stirrer hotplate until all the benzil has dissolved.
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Cooling: Remove the flask from the heat and cool it to room temperature using a water bath.
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Reduction: In a separate beaker, dissolve sodium borohydride (0.90 g, 23.8 mmol) in 10 mL of 95% ethanol. Add this solution dropwise to the stirred benzil solution over 15 minutes. Note: A 0.5 molar equivalent of NaBH₄ is used to favor mono-reduction.
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Reaction Monitoring: The characteristic yellow color of benzil will fade. Allow the reaction to stir at room temperature for an additional 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Carefully add 100 mL of cold water to the flask. An off-white precipitate of benzoin will form.
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Isolation: Cool the mixture in an ice bath for 15 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water (3 x 30 mL), and dry in a vacuum oven.
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Characterization: The product can be characterized by melting point (134-136 °C) and NMR spectroscopy. Typical yields are in the range of 85-95%.
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| Benzil | 210.23 | 10.0 g | 1.0 |
| Sodium Borohydride | 37.83 | 0.90 g | 0.5 |
| 95% Ethanol | - | 110 mL | Solvent |
Table 1: Reagents for Benzoin Synthesis.
Step 1.2: Deoxygenation of Benzoin to Desoxybenzoin
Causality: To generate the required prochiral ketone, the hydroxyl group of benzoin must be removed. Catalytic hydrogenation is a highly effective method for the hydrogenolysis of benzylic alcohols. The palladium on carbon (Pd/C) catalyst facilitates the cleavage of the C-O bond and its replacement with a C-H bond in the presence of hydrogen gas.
Experimental Protocol: Synthesis of Desoxybenzoin
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Reaction Setup: In a hydrogenation flask or a suitable pressure vessel, combine benzoin (8.0 g, 37.7 mmol), 100 mL of ethyl acetate, and 10% Palladium on Carbon (0.8 g, 10% w/w).
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Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50 psi (approx. 3.4 atm).
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Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 4-6 hours. Monitor the uptake of hydrogen and/or analyze by TLC.
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Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with ethyl acetate (2 x 20 mL).
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Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is typically of high purity.
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Purification (if necessary): If needed, the product can be further purified by recrystallization from ethanol or by column chromatography on silica gel. The expected yield is typically >90%.
Part II: Asymmetric Synthesis of (1R)-1,2-diphenylethan-1-amine
This section details the core asymmetric transformation: the conversion of desoxybenzoin to the target chiral amine. We focus on catalytic asymmetric transfer hydrogenation, a method prized for its operational simplicity and high stereoselectivity.[5][6]
Core Concept: Asymmetric Transfer Hydrogenation (ATH) of Imines
The process involves two key stages occurring in a single pot:
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Imine Formation: Desoxybenzoin reacts with an ammonia source (e.g., ammonium formate) to form a transient prochiral imine intermediate.
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Asymmetric Reduction: A chiral transition metal catalyst, typically composed of a rhodium (Rh) or ruthenium (Ru) center and a chiral ligand, selectively transfers a hydride from a hydrogen donor (e.g., formic acid) to one face of the imine.[7] This facial selectivity is dictated by the chiral environment created by the ligand, leading to the formation of one enantiomer of the amine in excess.
Caption: General scheme for Asymmetric Reductive Amination.
Step 2.1: Protocol for Asymmetric Transfer Hydrogenation
This protocol utilizes a well-established catalyst system based on a Ruthenium(II) complex with the chiral ligand (1R,2R)-N-(p-tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN).[7] The (R,R) configuration of the ligand is known to induce the formation of the (R)-amine from the corresponding ketone.
Experimental Protocol: Synthesis of (1R)-1,2-diphenylethan-1-amine
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Catalyst Preparation: In a reaction tube under an inert atmosphere (e.g., Argon), add [RuCl₂(p-cymene)]₂ (2.5 mg, 0.004 mmol, 0.002 mol%) and (R,R)-TsDPEN (3.0 mg, 0.008 mmol, 0.004 mol%). Add 2 mL of degassed solvent (e.g., acetonitrile). Stir the mixture at 60 °C for 20 minutes to form the active catalyst.
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Reaction Setup: In a separate flask, dissolve desoxybenzoin (0.78 g, 4.0 mmol) in 8 mL of a 5:2 mixture of formic acid and triethylamine (HCOOH/NEt₃ azeotrope). This mixture serves as both the hydrogen source and the reaction medium.
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Initiation: Transfer the desoxybenzoin solution to the tube containing the pre-formed catalyst.
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Reaction: Stir the reaction mixture at 40 °C for 12-24 hours. Monitor the conversion of the starting material by TLC or GC/LC-MS.
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Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding 15 mL of 2 M sodium hydroxide (NaOH) solution until the pH is >11.
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Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel.
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Characterization & Enantiopurity: Confirm the structure by ¹H and ¹³C NMR. The enantiomeric excess (e.e.) must be determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel® OD-H column). High enantiomeric excesses (>95% e.e.) are commonly achieved with this method.
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| Desoxybenzoin | 196.24 | 0.78 g | 1.0 |
| [RuCl₂(p-cymene)]₂ | 612.39 | 2.5 mg | 0.001 |
| (R,R)-TsDPEN | 366.47 | 3.0 mg | 0.002 |
| HCOOH/NEt₃ (5:2) | - | 8 mL | Solvent/H-Donor |
Table 2: Reagents for Asymmetric Transfer Hydrogenation.
Conclusion
This guide has detailed a scientifically sound and practical synthetic route to (1R)-1,2-diphenylethan-1-amine from benzil. By strategically dissecting the synthesis into two distinct parts—the formation of the key desoxybenzoin intermediate and its subsequent asymmetric reductive amination—we overcome the inherent selectivity challenges of the starting material. The protocols provided are based on well-established, high-yielding reactions that offer exceptional control over the final product's stereochemistry. This methodology provides researchers and developers with a reliable and scalable pathway to access a crucial chiral building block for advanced applications in catalysis and medicinal chemistry.
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